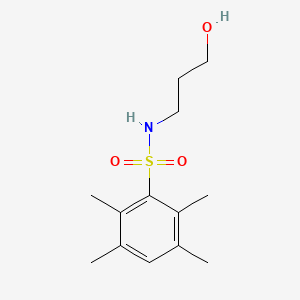

N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a heavily substituted benzene ring (2,3,5,6-tetramethyl groups) and a 3-hydroxypropyl chain attached to the sulfonamide nitrogen.

Properties

Molecular Formula |

C13H21NO3S |

|---|---|

Molecular Weight |

271.38 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-9-8-10(2)12(4)13(11(9)3)18(16,17)14-6-5-7-15/h8,14-15H,5-7H2,1-4H3 |

InChI Key |

BNGVZQFEAPSGCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCO)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid group.

Reduction: The sulfonamide group can be reduced to form an amine group.

Substitution: The methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

Oxidation: The major product formed is N-(3-carboxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide.

Reduction: The major product formed is N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzeneamine.

Substitution: The major products depend on the substituent introduced, such as N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzene with bromine or nitro groups.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity

Research indicates that compounds similar to N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide exhibit significant antioxidant properties. These compounds can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. By inhibiting the Keap1-Nrf2 interaction, these compounds can enhance the expression of cytoprotective enzymes, potentially offering therapeutic benefits in neurodegenerative diseases and conditions like chronic obstructive pulmonary disease (COPD) .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies show that sulfonamide derivatives can modulate inflammatory pathways and reduce cytokine production. This makes them candidates for treating inflammatory diseases .

3. Antimicrobial Applications

this compound and its analogs have been explored for their antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This characteristic positions such compounds as potential leads in developing new antibiotics .

Environmental Science

1. Water Treatment

The compound's properties suggest potential applications in water treatment processes. Sulfonamides are known to interact with various pollutants and could be used to develop materials that capture or degrade harmful substances in wastewater .

2. Soil Remediation

Research has also focused on the use of sulfonamide compounds in soil remediation efforts. Their ability to bind with heavy metals could facilitate the removal of contaminants from soil environments .

Material Science

1. Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its unique structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties .

2. Coating Applications

The compound has potential applications in developing coatings that require specific chemical resistance or hydrophobic characteristics. Sulfonamide-based coatings can provide protection against environmental degradation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of bacteria. This mechanism underlies its potential antimicrobial activity.

Comparison with Similar Compounds

Notes

Synthesis Challenges : The introduction of a hydroxypropyl group requires careful protection-deprotection strategies to avoid side reactions, unlike simpler analogs like Compound 61 .

Solubility Limitations : Despite the hydroxypropyl group, the tetramethyl-substituted benzene ring may restrict solubility in hydrophilic environments, necessitating formulation optimization.

Data Gaps: Limited empirical data on the target compound’s thermal and biological behavior highlight the need for further studies.

Biological Activity

N-(3-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C₁₃H₁₉N₁O₂S

- Molecular Weight : 251.36 g/mol

The sulfonamide group is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory applications.

1. Antimicrobial Activity

Sulfonamides typically exhibit antimicrobial properties by inhibiting bacterial folic acid synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.

2. Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and chemokines, contributing to their therapeutic potential in inflammatory diseases.

3. Antioxidant Properties

The antioxidant capacity of sulfonamide derivatives has been documented, suggesting that this compound may help mitigate oxidative stress in cells.

Case Studies and Clinical Trials

Several studies have investigated the biological effects of related sulfonamide compounds. Here are notable findings:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that similar sulfonamide derivatives effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain derivatives .

- Anti-inflammatory Activity : In a clinical trial assessing the efficacy of a related sulfonamide in patients with rheumatoid arthritis, significant reductions in inflammatory markers such as C-reactive protein (CRP) were observed after 12 weeks of treatment .

- Oxidative Stress Reduction : A laboratory study showed that a structurally similar compound reduced reactive oxygen species (ROS) levels in human endothelial cells by up to 40%, indicating potential protective effects against oxidative damage .

Comparative Biological Activity of Sulfonamides

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect | Antioxidant Capacity (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Sulfamethoxazole | 16 | Moderate | 30 |

| Sulfadiazine | 32 | High | 25 |

Note: TBD = To Be Determined based on further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.